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Compound of Interest

Compound Name: 5-Fluoro-4-hydroxyquinazoline

Cat. No.: B1417613 Get Quote

Introduction
5-Fluoro-4-hydroxyquinazoline is a heterocyclic organic compound of significant interest in

pharmaceutical research and drug development due to its quinazoline core, a scaffold found in

numerous biologically active molecules.[1] The introduction of a fluorine atom can significantly

modulate the compound's physicochemical properties, metabolic stability, and biological

activity. Therefore, rigorous analytical characterization is imperative to confirm its identity,

purity, and stability, ensuring reliable and reproducible results in downstream applications.

This application note provides a comprehensive guide to the essential analytical techniques for

the thorough characterization of 5-Fluoro-4-hydroxyquinazoline. It is intended for

researchers, scientists, and drug development professionals, offering detailed protocols and

the scientific rationale behind the experimental choices.

Physicochemical Properties
A foundational understanding of the basic physicochemical properties of 5-Fluoro-4-
hydroxyquinazoline is crucial for selecting appropriate analytical conditions.
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Property Value Source

CAS Number 436-72-6 [2][3][4]

Molecular Formula C₈H₅FN₂O [3][5]

Molecular Weight 164.14 g/mol [3][5]

Melting Point 240-242 °C [5]

Appearance Solid powder

Structural Elucidation by Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules. Both ¹H and ¹³C NMR are essential for confirming the atomic connectivity of

5-Fluoro-4-hydroxyquinazoline.

Expertise & Experience: The "Why" Behind the Protocol
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for 5-
Fluoro-4-hydroxyquinazoline due to its ability to dissolve a wide range of organic

compounds and its high boiling point, which is suitable for variable temperature experiments

if needed. The acidic proton of the hydroxyl group and the N-H proton are often observable

in DMSO-d₆, which might be exchanged in other solvents like D₂O or CDCl₃.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative experiment.

It provides a distinct signal for the fluorine atom, and its coupling with neighboring protons

(¹H-¹⁹F coupling) can provide crucial information about the substitution pattern on the

aromatic ring.[6]

2D NMR (COSY, HSQC, HMBC): While 1D NMR provides primary structural information, 2D

NMR experiments are invaluable for confirming assignments.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out

the spin systems in the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is key for piecing together the entire

molecular structure, including the quinazoline core.

Protocol: NMR Analysis
Sample Preparation:

Accurately weigh 5-10 mg of 5-Fluoro-4-hydroxyquinazoline.

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrument Parameters (400 MHz Spectrometer):

¹H NMR:

Pulse Program: zg30

Number of Scans: 16-64

Spectral Width: -2 to 14 ppm

Acquisition Time: ~4 seconds

Relaxation Delay: 2 seconds

¹³C NMR:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

Spectral Width: 0 to 200 ppm
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Relaxation Delay: 2 seconds

¹⁹F NMR:

Pulse Program: zg30

Number of Scans: 64-128

Spectral Width: Set according to the expected chemical shift of an aryl fluoride.

Data Analysis:

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50

ppm, δC ≈ 39.52 ppm).

Integrate the ¹H NMR signals to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling

constants to assign the signals to the respective protons and carbons in the structure.

Analyze the ¹⁹F NMR spectrum to confirm the presence and chemical environment of the

fluorine atom.

Expected Spectral Data
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the aromatic

protons and the N-H/O-H protons. The aromatic protons will exhibit splitting patterns

(doublets, triplets of doublets) due to both H-H and H-F coupling. A broad singlet

corresponding to the exchangeable proton is also anticipated.

¹³C NMR (DMSO-d₆, 101 MHz): The spectrum will show distinct signals for each of the eight

carbon atoms. The carbon directly attached to the fluorine atom will appear as a doublet due

to C-F coupling. The chemical shifts will be indicative of their electronic environment

(aromatic, carbonyl-like).[7]
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Molecular Weight Verification by Mass Spectrometry
(MS)
Mass spectrometry is a critical technique for confirming the molecular weight of 5-Fluoro-4-
hydroxyquinazoline and can also provide structural information through fragmentation

analysis.

Expertise & Experience: The "Why" Behind the Protocol
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this type of

molecule as it is a soft ionization technique that typically produces the protonated molecular

ion [M+H]⁺ with minimal fragmentation. This makes it straightforward to confirm the

molecular weight.[7]

High-Resolution Mass Spectrometry (HRMS): Using an instrument like a Q-TOF or Orbitrap

provides a highly accurate mass measurement. This allows for the determination of the

elemental composition, which can definitively confirm the molecular formula of the

compound.

Fragmentation Analysis (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-

induced dissociation (CID), a fragmentation pattern can be generated. This pattern is a

unique fingerprint of the molecule and can be used to further confirm its structure. The

fragmentation of fluorinated compounds can sometimes show characteristic losses.[8]

Protocol: ESI-MS Analysis
Sample Preparation:

Prepare a stock solution of 5-Fluoro-4-hydroxyquinazoline at a concentration of 1

mg/mL in a suitable solvent like methanol or acetonitrile.

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Instrument Parameters (ESI-QTOF or Orbitrap):

Ionization Mode: Positive ESI
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Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid

Flow Rate: 0.2-0.4 mL/min (direct infusion or via LC)

Capillary Voltage: 3.5-4.5 kV

Drying Gas (N₂) Flow: 8-12 L/min

Drying Gas Temperature: 300-350 °C

Mass Range: m/z 50-500

Data Analysis:

Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected m/z for

C₈H₅FN₂O is 165.0464.

If using HRMS, compare the measured accurate mass to the theoretical mass. The mass

error should be less than 5 ppm.

If performing MS/MS, analyze the fragmentation pattern to identify characteristic losses

(e.g., loss of CO, HCN).

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds. A well-

developed HPLC method can separate the main compound from any impurities, byproducts, or

degradation products.

Expertise & Experience: The "Why" Behind the Protocol
Column Choice: A C18 reversed-phase column is a versatile and robust choice for the

separation of small aromatic molecules like 5-Fluoro-4-hydroxyquinazoline. The nonpolar

stationary phase interacts with the analyte, and elution is achieved with a polar mobile

phase.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1417613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase: A mixture of a weak acid (formic acid or acetic acid) in water and an organic

modifier (acetonitrile or methanol) is typical. The acid helps to suppress the ionization of any

acidic or basic functional groups in the molecule, leading to sharper peaks and better

reproducibility. Acetonitrile is often preferred over methanol as it has a lower viscosity and

UV cutoff.

Detector: A photodiode array (PDA) or UV detector is ideal. A PDA detector has the

advantage of acquiring the entire UV spectrum at each point in the chromatogram, which can

help in peak identification and purity assessment. The detection wavelength should be set at

the absorption maximum (λmax) of 5-Fluoro-4-hydroxyquinazoline to ensure maximum

sensitivity.[9]

Protocol: Reversed-Phase HPLC Analysis
Sample Preparation:

Prepare a stock solution of 5-Fluoro-4-hydroxyquinazoline at 1 mg/mL in a suitable

solvent (e.g., methanol or acetonitrile).

Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

Column: C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial

conditions and equilibrate for 3 minutes.

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C
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Injection Volume: 10 µL

Detection: PDA detector, 220-400 nm, with extraction at λmax.

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate the purity of the main peak as a percentage of the total peak area.

The retention time of the main peak should be consistent across injections.

The peak shape should be symmetrical (tailing factor between 0.9 and 1.2).

Functional Group Identification by Fourier-
Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule based on the absorption of infrared radiation.

Protocol: FTIR Analysis
Sample Preparation (ATR):

Place a small amount of the solid 5-Fluoro-4-hydroxyquinazoline powder directly onto

the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Analysis:
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Identify characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration

3400-3200 O-H / N-H Stretching

3100-3000 Aromatic C-H Stretching

1680-1640 C=O (Amide) Stretching

1620-1580 C=N / C=C Stretching

1250-1000 C-F Stretching

Electronic Transitions by UV-Visible (UV-Vis)
Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is useful for quantitative analysis and for determining the optimal detection wavelength for

HPLC. The stability of quinazoline derivatives in solution can also be monitored using this

technique.[10][11][12]

Protocol: UV-Vis Analysis
Sample Preparation:

Prepare a dilute solution of 5-Fluoro-4-hydroxyquinazoline (e.g., 10 µg/mL) in a UV-

transparent solvent such as ethanol or methanol.

Instrument Parameters:

Scan Range: 200-600 nm

Blank: Use the same solvent as used for the sample.

Data Analysis:
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Determine the wavelength(s) of maximum absorbance (λmax). The UV-Vis absorption

spectra of quinazoline derivatives typically show bands corresponding to π-π* and n-π*

transitions.[10]

Workflow Visualization
The following diagram illustrates the integrated workflow for the comprehensive

characterization of 5-Fluoro-4-hydroxyquinazoline.
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Caption: Integrated workflow for the analytical characterization of 5-Fluoro-4-
hydroxyquinazoline.

Conclusion
The analytical techniques and protocols outlined in this application note provide a robust

framework for the comprehensive characterization of 5-Fluoro-4-hydroxyquinazoline. A

combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular

weight confirmation, HPLC for purity assessment, and FTIR and UV-Vis spectroscopy for

functional group identification and optical properties is essential for ensuring the quality and

reliability of this important chemical entity in research and development. Each technique

provides a unique piece of the analytical puzzle, and together they form a self-validating

system for the complete characterization of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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